molecular formula C9H11ClN2 B13936886 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 13450-68-5

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13936886
CAS No.: 13450-68-5
M. Wt: 182.65 g/mol
InChI Key: UZNJUCSMIBYPIB-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, making it an important structure in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of substituted pyridines. One common method includes the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by chlorination . Another method involves the use of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine, which is then chlorinated using phosphorus trichloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.

    Oxidation: Formation of 2-chloro-6-methyl-1,6-naphthyridine oxide.

    Reduction: Formation of this compound.

Scientific Research Applications

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 2-Hydroxy-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups enhances its potential as a pharmacologically active compound .

Properties

CAS No.

13450-68-5

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C9H11ClN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3

InChI Key

UZNJUCSMIBYPIB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=N2)Cl

Origin of Product

United States

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